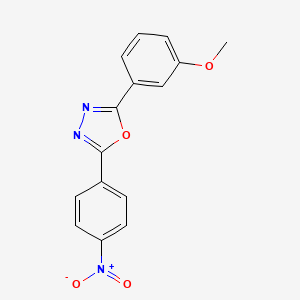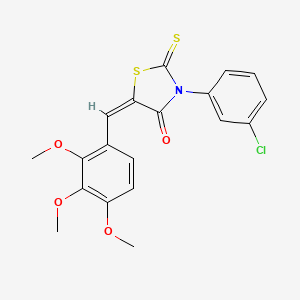![molecular formula C17H15F3N2O2 B11694726 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11694726.png)
1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core substituted with a trifluoromethyl group and a 2-(2-methoxyphenoxy)ethyl side chain, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated benzodiazole under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methoxyphenoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted benzodiazole derivatives with new functional groups.
科学的研究の応用
1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its ability to interact with specific biological targets.
作用機序
The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the benzodiazole core play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of the compound .
類似化合物との比較
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Methoxyphenoxy)ethylamine
Comparison: 1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole is unique due to the presence of both the trifluoromethyl group and the benzodiazole core, which confer distinct chemical properties and reactivity. In comparison, similar compounds may lack one or both of these features, resulting in different chemical behavior and applications.
特性
分子式 |
C17H15F3N2O2 |
|---|---|
分子量 |
336.31 g/mol |
IUPAC名 |
1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C17H15F3N2O2/c1-23-14-8-4-5-9-15(14)24-11-10-22-13-7-3-2-6-12(13)21-16(22)17(18,19)20/h2-9H,10-11H2,1H3 |
InChIキー |
SWRCXDBUEMPLQN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11694650.png)
![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11694658.png)

![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11694681.png)

![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]propanehydrazide](/img/structure/B11694690.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694698.png)

![(E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine](/img/structure/B11694705.png)
![2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11694716.png)
![(5Z)-1-(4-chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694721.png)

![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B11694732.png)
![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B11694740.png)
